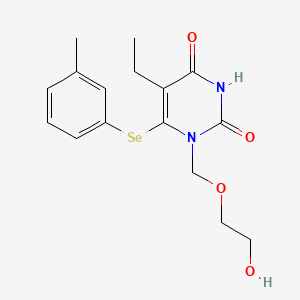
N-1,2,4-Triazin-3-ylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,4-Triazin-3-yl)formamide is a heterocyclic compound that contains a triazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazine ring is a six-membered ring containing three nitrogen atoms, which contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,2,4-Triazin-3-yl)formamide can be synthesized through various methods. One common approach involves the reaction of 1,2,4-triazine with formamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-(1,2,4-Triazin-3-yl)formamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,4-Triazin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .
Scientific Research Applications
N-(1,2,4-Triazin-3-yl)formamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism by which N-(1,2,4-Triazin-3-yl)formamide exerts its effects involves interactions with various molecular targets. The triazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.
1,3,5-Triazine: Shares the triazine ring structure but differs in the arrangement of nitrogen atoms.
Tetrazine: Contains four nitrogen atoms in the ring and has unique chemical properties
Uniqueness
N-(1,2,4-Triazin-3-yl)formamide is unique due to its specific arrangement of nitrogen atoms in the triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
61140-06-5 |
|---|---|
Molecular Formula |
C4H4N4O |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
N-(1,2,4-triazin-3-yl)formamide |
InChI |
InChI=1S/C4H4N4O/c9-3-6-4-5-1-2-7-8-4/h1-3H,(H,5,6,8,9) |
InChI Key |
HEGHRNRCWUWPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=N1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


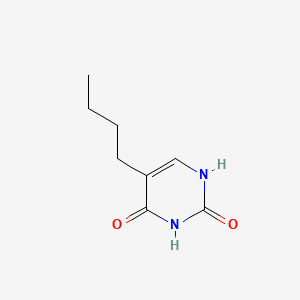
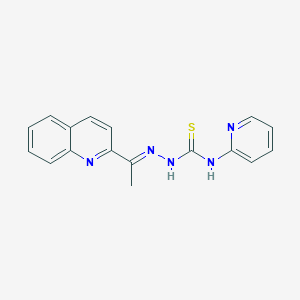



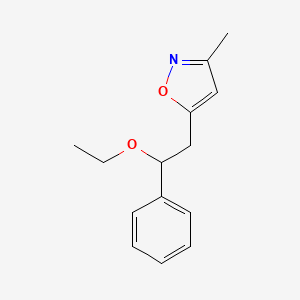

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
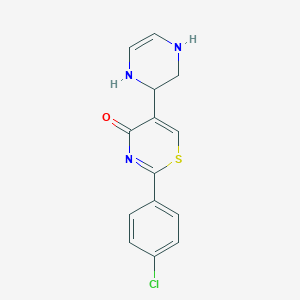
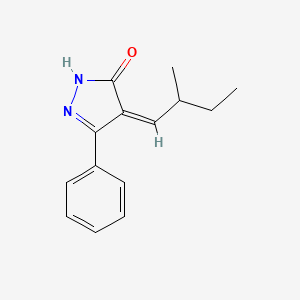

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
